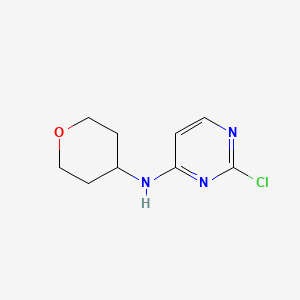

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine: is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with tetrahydropyran and chlorinating agents . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. This reaction is pivotal for generating derivatives with modified pharmacological properties.

| Reaction Type | Nucleophile | Conditions | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Cyclohexylamine | Pd-catalyzed coupling, RT | 36% | |

| Alkoxy substitution | Sodium methoxide | Methanol, reflux | Not reported |

Example Reaction :

Replacement of the chlorine atom with cyclohexylamine under palladium catalysis yields diaminopyrimidine derivatives, which are pharmacologically relevant .

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings , enabling the introduction of aryl or heteroaryl groups.

| Coupling Type | Reagents | Conditions | Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid, Pd(PPh₃)₄ | THF, 80°C | Aryl group introduction | |

| Buchwald-Hartwig | Palladium catalyst, ligand | Toluene, 110°C | Amination |

Key Insight :

Palladium-mediated coupling reactions expand structural diversity, as seen in the synthesis of FLT3 inhibitors .

Biological Interaction Studies

The compound modulates enzymes in the pyrimidine biosynthesis pathway and interacts with the NF-κB signaling pathway .

| Target Enzyme | Biological Effect | Significance | Source |

|---|---|---|---|

| Carbamoyl-phosphate synthetase | Inhibition | Disrupts nucleotide synthesis | |

| Aspartyl transcarbamoylase | Allosteric modulation | Affects pyrimidine metabolism |

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivity due to variations in substituents:

| Compound | Key Structural Difference | Reactivity Profile | Source |

|---|---|---|---|

| 2-Chloro-4-pyrimidinamine | Lacks tetrahydropyran ring | Higher electrophilicity | |

| N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine | No chlorine atom | Reduced SNAr activity |

Stability and Degradation

Under acidic or basic conditions, the pyrimidine ring remains stable, but prolonged exposure to strong bases (e.g., NaOH) may lead to hydrolysis .

Aplicaciones Científicas De Investigación

Chemistry: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is used as a building block in the synthesis of various organic compounds .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding . Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its versatility and reactivity make it suitable for various industrial processes .

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites on enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

2-Chloro-4-pyrimidinamine: Similar in structure but lacks the tetrahydropyran ring.

N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine: Similar but without the chlorine atom.

2-Chloro-N-methylpyrimidin-4-amine: Similar but with a methyl group instead of the tetrahydropyran ring.

Uniqueness: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is unique due to the presence of both the chlorine atom and the tetrahydropyran ring, which confer distinct chemical properties and reactivity .

Actividad Biológica

2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine, with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a chloro substituent and a tetrahydropyran ring attached to a pyrimidine core. Its unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.67 g/mol |

| CAS Number | 954229-31-3 |

| IUPAC Name | 2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its role in enzyme inhibition, particularly in pathways related to DNA repair mechanisms, which are crucial for maintaining genomic stability.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA-dependent protein kinases (DNA-PK). This inhibition may disrupt the DNA damage response, leading to increased sensitivity of cancer cells to chemotherapeutic agents .

- Protein-Ligand Interactions : Its ability to bind to various proteins makes it a candidate for drug development targeting specific diseases.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antitumor Activity : In vitro studies have demonstrated that this compound can enhance the cytotoxic effects of conventional chemotherapy agents when used in combination therapies .

- Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activity, although further research is required to establish its efficacy against specific pathogens.

- Selectivity and Potency : A study highlighted the importance of structural modifications on the compound's selectivity towards various kinases, indicating that small changes can significantly impact biological activity .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on DNA-PK Inhibition :

-

Combination Therapy with Chemotherapeutics :

- Objective : To assess the synergistic effects when combined with doxorubicin.

- Methodology : Cell viability assays were conducted on treated cell lines.

- Results : The combination resulted in a notable decrease in cell viability compared to either agent alone, suggesting potential for use in combination therapies .

Propiedades

IUPAC Name |

2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRCEVOXEOAZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.